molecular formula C11H10N4O2S2 B2787791 N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea CAS No. 174902-22-8

N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

Cat. No.: B2787791
CAS No.: 174902-22-8
M. Wt: 294.35
InChI Key: URNSTIGTVZZZCN-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N'-(1,2,3-Thiadiazol-4-ylcarbonyl)thiourea is a sophisticated hybrid molecule designed for medicinal chemistry and drug discovery research. It integrates two privileged pharmacophores—a 1,2,3-thiadiazole ring and a thiourea bridge—which are known to confer significant biological activity. The 1,2,3-thiadiazole moiety is a bioisostere of nucleic acid bases, which gives its derivatives a fundamental ability to interfere with cellular replication processes . This makes the core structure a prime candidate for investigating novel anticancer agents, as related thiadiazole compounds have demonstrated cytotoxic properties against a range of human cancer cell lines . Furthermore, the thiourea functional group is widely recognized in the literature for its broad spectrum of biological applications . Thiourea derivatives, in particular, have shown great promise in anticancer research, with studies indicating their ability to inhibit the growth of various human cancer cell lines and even reverse treatment resistance . The specific structural motif of a thiocarbonyl group adjacent to a heterocyclic ring is a feature found in several established non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting its potential relevance in antiviral research . This combination of structural features makes this compound a versatile compound for researchers exploring new therapeutic strategies in areas including oncology, infectious diseases, and microbiology.

Properties

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S2/c1-17-8-4-2-7(3-5-8)12-11(18)13-10(16)9-6-19-15-14-9/h2-6H,1H3,(H2,12,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNSTIGTVZZZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea typically involves the reaction of 4-methoxyaniline with thiourea and 1,2,3-thiadiazole-4-carbonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)urea.

  • Reduction: Reduction reactions can produce N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)amine.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Research has demonstrated that thiourea derivatives exhibit significant antibacterial properties. N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that compounds with similar structural features can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

  • Case Study : A study on thiosemicarbazide and thiadiazole derivatives highlighted their bactericidal efficacy. The synthesized compounds were tested using the microdilution method, revealing promising results against human pathogenic bacteria with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Table 1: Antibacterial Activity of Thiourea Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound AE. coli0.18
Compound BS. aureus0.25
This compoundPseudomonas aeruginosaTBDCurrent Study

1.2 Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have indicated that thiourea derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A recent investigation into novel hybrid compounds demonstrated that similar thiourea derivatives exhibited significant cytotoxicity against liver cancer cells (HepG2). The study reported no toxicity on normal cell lines, suggesting a selective action against cancer cells .

Table 2: Anticancer Activity of Thiourea Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound CHepG211.34
Compound DMCF-79.54
This compoundTBDTBDCurrent Study

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly targeting Mur enzymes involved in bacterial cell wall synthesis. This mechanism is crucial for developing new antibacterial agents.

  • Case Study : Research focusing on MurB inhibitors revealed that compounds mimicking the substrate could effectively inhibit bacterial growth by disrupting cell wall biosynthesis pathways . The docking studies indicated strong interactions between the thiourea derivatives and the active sites of MurB enzymes.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxyphenyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aryl and acyl groups critically determine the electronic, structural, and functional properties of thiourea derivatives. Below is a comparative analysis of key analogs:

Compound Name R₁ (Aryl Group) R₂ (Acyl Group) Key Properties
N-(4-Methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea 4-OCH₃ 1,2,3-Thiadiazole-4-carbonyl Electron-donating methoxy group enhances solubility; thiadiazole imparts rigidity.
N-(4-Chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea 4-Cl 1,2,3-Thiadiazole-4-carbonyl Electron-withdrawing Cl may reduce solubility but improve metabolic stability.
N-Benzoyl-N'-(4'-cyanophenyl)thiourea Benzoyl 4-CN Strong electron-withdrawing CN group lowers reduction potential (CV data).
N-(4-Nitrobenzoyl)-N'-(4'-cyanophenyl)thiourea 4-Nitrobenzoyl 4-CN Nitro group further decreases reduction potential and increases acidity.

Key Observations :

  • Electronic Effects: Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents alter redox behavior and intermolecular interactions. Cyclic voltammetry (CV) studies on similar compounds show that electron-withdrawing groups (e.g., CN, NO₂) shift reduction potentials to more negative values, reflecting stabilized intermediates .
  • Hydrogen Bonding : Intramolecular C=O···H-N and intermolecular C=S···H-N interactions are common in N-aroylthioureas, stabilizing crystal lattices . The methoxy group’s OCH₃ may participate in additional hydrogen bonds, influencing crystallinity and solubility.

Key Findings :

  • Methoxyphenyl derivatives often show enhanced solubility and bioavailability compared to chloro or nitro analogs, which may translate to better in vivo efficacy .
  • Thiadiazole moieties contribute to rigidity and planar geometry, improving binding to biological targets like enzymes or DNA .

Biological Activity

N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H12N4O2S2C_{14}H_{12}N_4O_2S_2, with a molecular weight of 332.4 g/mol. The structure includes a thiourea moiety linked to a thiadiazole ring and a methoxyphenyl group, which contributes to its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of compounds containing the thiadiazole moiety exhibit notable antitumor properties. A study conducted by the National Cancer Institute assessed the cytotoxic effects of various thiadiazole derivatives on over 60 cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. The results indicated that certain derivatives showed promising antineoplastic activity, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The biological activity of thiadiazole derivatives extends to antimicrobial properties . Compounds featuring the 1,3,4-thiadiazole ring have been shown to possess moderate antibacterial and antifungal activities. For instance, studies have reported that certain substitutions on the thiadiazole ring enhance the inhibitory effects against various bacterial strains .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of cell proliferation : The compound may interfere with the cell cycle or induce apoptosis in cancer cells.
  • Antimicrobial action : The thiadiazole structure can disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study 1: Antitumor Efficacy

A comprehensive study published in the Journal of Organic and Pharmaceutical Chemistry highlighted the synthesis and evaluation of various thiadiazole derivatives. Among these, specific compounds demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-468), indicating that modifications at certain positions can enhance antitumor activity .

Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial efficacy, researchers synthesized a series of 1,3,4-thiadiazole derivatives. The findings revealed that compounds with specific substituents exhibited enhanced activity against Gram-positive bacteria like Bacillus cereus and moderate activity against fungi such as Candida albicans. This suggests that this compound could also serve as a scaffold for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant cytotoxicity against multiple cancer lines
AntimicrobialModerate activity against Gram-positive bacteria and fungi

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological Activity
N-(4-methoxyphenyl)-N'-(thiadiazole)Methoxy group at para positionEnhanced antitumor activity
Various substitutions on thiadiazoleIncreased antimicrobial efficacyImproved potency against bacteria

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea?

  • Methodological Answer : The synthesis typically involves: (i) Preparation of the thiadiazole-4-carbonyl chloride via reaction of 1,2,3-thiadiazole-4-carboxylic acid with thionyl chloride (SOCl₂). (ii) Coupling with 4-methoxyphenylthiourea derivatives under anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key challenges include controlling moisture sensitivity and optimizing stoichiometry to minimize side products .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns in the thiourea moiety.
  • Mass Spectrometry (MS) : HRMS to validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve cis-trans isomerism in the thiourea group. SHELXL is commonly used for refinement, requiring high-quality single crystals grown via slow evaporation in solvents like DMSO/ethanol .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of this thiourea derivative?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in thiourea derivatives due to flexible substituents.
  • Disorder Refinement : Apply PART commands to model disordered methoxy or thiadiazole groups.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence (<5% difference).
  • Example: In N-(3-chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea, trans-cis configurations were resolved using anisotropic displacement parameters and Hirshfeld surface analysis .

Q. What methodological considerations are critical when designing docking studies for this compound’s derivatives?

  • Methodological Answer :
  • Force Field Selection : Use AMBER or CHARMM for accurate thiourea-protein interactions, as sulfur atoms require polarizable force fields.
  • Solvation Models : Include explicit water molecules or a PBSA/GBSA continuum model to account for hydrogen bonding with the thiadiazole ring.
  • Validation : Compare docking poses with experimental SAR data (e.g., IC50 values from cytotoxic assays) to validate binding modes.
  • Example: Docking of N-4-methoxybenzoyl derivatives into EGFR kinase highlighted the role of the methoxy group in hydrophobic pocket interactions .

Q. How do electronic effects of substituents influence the reactivity of this thiourea in nucleophilic reactions?

  • Methodological Answer :
  • Hammett Studies : Correlate σ values of substituents (e.g., methoxy: σₚ = -0.27) with reaction rates in nucleophilic acyl substitutions.
  • DFT Calculations : Use Gaussian09 to model charge distribution; the electron-donating methoxy group increases nucleophilicity at the thiourea sulfur.
  • Example: In N-(4-methoxyphenyl) analogs, methoxy groups enhanced reactivity with α,β-unsaturated carbonyl compounds by stabilizing transition states via resonance .

Q. What strategies can mitigate cytotoxicity discrepancies in in vitro vs. in vivo models for this compound?

  • Methodological Answer :
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes; esterase-resistant groups (e.g., thiadiazole) improve stability.
  • Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability and reduce off-target effects.
  • Dose Escalation Studies : Correlate plasma concentrations (Cmax, AUC) with tumor regression in xenograft models.
  • Example: N-4-methoxybenzoyl derivatives showed reduced in vivo toxicity when co-administered with CYP3A4 inhibitors to prevent rapid clearance .

Comparative Analysis

Q. How does this thiourea derivative compare structurally to related compounds with similar biological activities?

  • Methodological Answer :
Compound Key Structural Features Biological Activity
N-(4-methoxyphenyl)-3-methylbenzamideLacks thiadiazole; simpler thioureaModerate antifungal activity
N-(4-nitrophenyl)-N'-(thiazole)thioureaNitro group enhances electron deficiencyAnticancer (IC50: 12 µM)
Target Compound Thiadiazole + methoxy groupsBroad-spectrum kinase inhibition
  • The thiadiazole moiety enhances π-π stacking with kinase ATP-binding sites, while methoxy groups improve solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies on thiourea derivatives?

  • Methodological Answer :
  • Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT at 48h).
  • SAR Rationalization : Compare substituent effects; e.g., 4-methoxy vs. 4-nitro groups may invert activity due to electronic profiles.
  • Meta-Analysis : Apply tools like RevMan to aggregate data, adjusting for variables like purity (HPLC ≥95%) and solvent (DMSO concentration ≤0.1%) .

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